molecular formula C12H8F6N2O3 B11522443 [5-hydroxy-3,5-bis(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](2-hydroxyphenyl)methanone

[5-hydroxy-3,5-bis(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](2-hydroxyphenyl)methanone

Cat. No.: B11522443
M. Wt: 342.19 g/mol
InChI Key: YBEFJPHRILSGJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-HYDROXYBENZOYL)-3,5-BIS(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL is a complex organic compound known for its unique chemical structure and properties. This compound features a pyrazole ring substituted with hydroxybenzoyl and trifluoromethyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-HYDROXYBENZOYL)-3,5-BIS(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL typically involves the reaction of 2-hydroxybenzoyl chloride with 3,5-bis(trifluoromethyl)pyrazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-HYDROXYBENZOYL)-3,5-BIS(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group results in an alcohol .

Scientific Research Applications

1-(2-HYDROXYBENZOYL)-3,5-BIS(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-HYDROXYBENZOYL)-3,5-BIS(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets. The hydroxybenzoyl group can form hydrogen bonds with active sites of enzymes, while the trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of trifluoromethyl groups in 1-(2-HYDROXYBENZOYL)-3,5-BIS(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL imparts unique properties such as increased stability and lipophilicity, making it distinct from its analogs .

Properties

IUPAC Name

[5-hydroxy-3,5-bis(trifluoromethyl)-4H-pyrazol-1-yl]-(2-hydroxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F6N2O3/c13-11(14,15)8-5-10(23,12(16,17)18)20(19-8)9(22)6-3-1-2-4-7(6)21/h1-4,21,23H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBEFJPHRILSGJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1(C(F)(F)F)O)C(=O)C2=CC=CC=C2O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F6N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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